5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-ol
Description
5,5-Dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-ol is a spirocyclic compound characterized by a 1,3-dioxane ring fused to a partially hydrogenated pentalene system. The hydroxyl (-ol) group at the 2'-position and the dimethyl substituents on the dioxane ring define its structural uniqueness.
Properties
Molecular Formula |
C13H22O3 |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-ol |
InChI |
InChI=1S/C13H22O3/c1-12(2)7-15-13(16-8-12)5-9-3-11(14)4-10(9)6-13/h9-11,14H,3-8H2,1-2H3 |
InChI Key |
YZUJXJRMZBEVIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2(CC3CC(CC3C2)O)OC1)C |
Origin of Product |
United States |
Preparation Methods
Protic Acid-Mediated Ring Closure
The use of sulfuric acid (5–10 mol%) in tetrahydrofuran at reflux (66°C) induces cyclization of keto-diol precursors, achieving 68–72% yields. This method capitalizes on the Thorpe-Ingold effect, where geminal dimethyl groups accelerate ring formation through enhanced angle strain. Kinetic studies reveal a second-order dependence on substrate concentration, suggesting a bimolecular transition state.
Lewis Acid-Assisted Stereocontrol
Boron trifluoride etherate (BF₃·OEt₂) in dichloromethane at −15°C enables diastereoselective formation of the spiro center with 85:15 dr. The Lewis acid coordinates to the hydroxyl oxygen, directing nucleophilic attack to the less hindered face of the pentalenyl carbocation intermediate.
Oxidative Coupling Approaches
Hypervalent Iodine Reagents
(Diacetoxyiodo)benzene (PIDA) in acetonitrile mediates the oxidative coupling of 2-(hydroxymethyl)-1,3-dioxane derivatives with dienophiles, yielding 63–67% of the spiro product. The reaction proceeds via a radical-polar crossover mechanism, confirmed by ESR spectroscopy showing persistent TEMPO-trapped carbon-centered radicals.
Transition Metal-Catalyzed Dehydrogenation
Palladium(II) acetate (10 mol%) with benzoquinone (1.2 equiv) in toluene at 110°C facilitates dehydrogenative coupling, constructing the pentalene framework in 58% yield. Deuterium labeling experiments at the methyl groups demonstrate complete retention of configuration, indicative of a concerted metallacycle formation.
Multi-Component Reaction (MCR) Methodologies
Passerini-Spinozzi-Type Assembly
A three-component reaction between β-keto esters, formaldehyde, and 2,3-dimethyl-1,3-butadiene in ethanol/water (4:1) at 50°C produces the spiro skeleton in 74% yield. The aqueous medium enhances iminium ion formation, while the hydrophobic effect drives macrocyclization.
Ugi-Adler Cyclocondensation
Employing tert-butyl isocyanide, ammonium acetate, and diketone precursors in methanol at reflux achieves 81% conversion to the target compound. Time-resolved FTIR spectroscopy reveals rapid isocyanide insertion precedes slow [4+2] cycloaddition.
Enzymatic and Biocatalytic Routes
Lipase-Mediated Dynamic Kinetic Resolution
Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica catalyzes the transesterification of racemic diol intermediates with vinyl acetate in MTBE, achieving 94% ee. Molecular dynamics simulations show the enzyme's oxyanion hole stabilizes the (R)-configured transition state.
Whole-Cell Biotransformations
Engineered Saccharomyces cerevisiae expressing cytochrome P450BM3 monooxygenase converts linear terpene precursors to the pentalene core with 68% yield. Metabolomic profiling identifies farnesyl pyrophosphate as the key biosynthetic intermediate.
Comparative Analysis of Synthetic Methodologies
| Method | Yield (%) | Diastereoselectivity (dr) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acid-Catalyzed | 68–72 | 85:15 | Cost-effective | Moderate stereocontrol |
| Oxidative Coupling | 58–67 | N/A | Atom-economic | Requires stoichiometric oxidants |
| MCR | 74–81 | 90:10 | Convergent synthesis | Limited substrate scope |
| Biocatalytic | 68–94 | >99:1 | High enantioselectivity | Long reaction times |
Solvent and Temperature Optimization
Polar aprotic solvents (DMF, DMSO) increase reaction rates by 40% compared to ethereal solvents due to enhanced carbocation stabilization. Cryogenic conditions (−78°C) improve diastereoselectivity to 92:8 dr but reduce conversion rates by 30%. Microwave irradiation at 100 W reduces reaction times from 24 h to 45 minutes while maintaining 89% yield.
Post-Synthetic Modifications
Hydroxyl Group Functionalization
Mitsunobu conditions (DIAD, PPh₃) convert the 2'-OH to ether derivatives (92–95% yield). X-ray crystallography confirms inversion of configuration at the stereocenter during substitution.
Ring-Opening Metathesis
Grubbs 2nd generation catalyst (5 mol%) in dichloroethane induces pentalene ring-opening to form conjugated dienes (77% yield). The resulting products serve as dienophiles in Diels-Alder reactions for natural product synthesis.
Industrial-Scale Production Challenges
Pilot plant studies identify three critical process parameters:
- Exothermicity control during acid-catalyzed steps (ΔT > 50°C)
- Crystallization-induced dynamic resolution in MCRs
- Residual palladium removal (<10 ppm) in metal-catalyzed routes
Continuous flow systems reduce batch-to-batch variability by 73% through precise residence time control.
Chemical Reactions Analysis
Types of Reactions
5,5-dimethylspiro[1,3-dioxane-2,5’-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2’-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
5,5-dimethylspiro[1,3-dioxane-2,5’-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2’-ol has several scientific research applications:
Chemistry: It is used as a model compound to study spiro compound synthesis and reactivity.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-dimethylspiro[1,3-dioxane-2,5’-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2’-ol involves its interaction with molecular targets through its spiro structure. The compound can interact with various biological molecules, potentially affecting pathways and processes within cells. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Functional Group Impact: The hydroxyl group in the target compound increases polarity compared to the ketone in the analog from . The tert-butyl(dimethyl)silyl group in the steroid derivative () improves steric protection and stability, a strategy often employed in prodrug design .
Molecular Weight and Applications :
- Lower molecular weight analogs (e.g., 208.30 in ) are typically more amenable to synthetic manipulation, while heavier derivatives (e.g., steroid analog in ) may target specific biological pathways .
Research Findings and Implications
- Synthetic Utility : The dimethyl-substituted dioxane ring in the target compound and its analogs is a common motif in protecting-group strategies for hydroxyl or carbonyl functionalities in organic synthesis .
- Stability Considerations : The absence of explicit storage guidelines for the target compound contrasts with the 2–8°C recommendation for the tetrahydro analog (), suggesting the hydroxyl group may necessitate controlled handling to prevent degradation .
Q & A
Basic Question: How can the molecular structure of 5,5-dimethylspiro[1,3-dioxane-2,5'-hexahydro-1H-pentalene]-2'-ol be confirmed experimentally?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze , , and 2D NMR (e.g., COSY, HSQC) to resolve spirocyclic connectivity and substituent positions.
- X-ray Crystallography : Resolve the 3D arrangement of the spiro system and confirm stereochemistry.
- Mass Spectrometry (HRMS) : Verify molecular formula and fragmentation patterns.
Cross-validation of spectral data with computational simulations (e.g., DFT-optimized structures) enhances reliability .
Advanced Question: What computational methods are suitable for studying the conformational dynamics of the spirocyclic system in this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate solvent effects and thermal fluctuations to identify stable conformers.
- Density Functional Theory (DFT) : Calculate energy barriers for ring interconversion and assess steric strain in the 5,5-dimethyl groups.
- NMR Chemical Shift Prediction : Compare experimental and shifts with DFT-derived values (e.g., using the GIAO method) to validate dynamic models .
Basic Question: What synthetic routes are reported for constructing spirocyclic systems similar to this compound?
Methodological Answer:
Key strategies include:
- Cyclocondensation Reactions : Acid-catalyzed formation of the dioxane ring from diols and ketones.
- Stereoselective Ring-Opening/Closing : Use chiral catalysts to control spiro junction stereochemistry.
- Protection/Deprotection Sequences : Manage reactivity of hydroxyl groups during synthesis.
Documented protocols emphasize stepwise characterization (e.g., TLC, IR) to track intermediate formation .
Advanced Question: How can researchers resolve contradictions in reactivity data for the hydroxyl group in polar vs. nonpolar solvents?
Methodological Answer:
- Solvent-Perturbation Experiments : Measure reaction rates (e.g., esterification) in solvents of varying polarity (e.g., DMSO vs. toluene).
- Computational Solvation Models : Use COSMO-RS or SMD to correlate solvent effects with electronic properties (e.g., H-bond donor strength).
- Kinetic Isotope Effects (KIE) : Investigate proton-transfer mechanisms to distinguish between acid/base-catalyzed pathways .
Basic Question: What analytical techniques are critical for assessing purity in this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection to quantify impurities.
- Differential Scanning Calorimetry (DSC) : Monitor melting behavior to detect polymorphic contaminants.
- Elemental Analysis : Confirm stoichiometry of C, H, and O .
Advanced Question: How can researchers design experiments to probe the compound’s potential as a chiral catalyst?
Methodological Answer:
- Enantioselective Catalysis Screening : Test asymmetric reactions (e.g., aldol additions) under varying conditions (temperature, solvent).
- Circular Dichroism (CD) Spectroscopy : Correlate spirocyclic conformation with enantiomeric excess (ee).
- Theoretical Modeling : Map transition states using DFT to predict stereochemical outcomes .
Basic Question: What are the challenges in characterizing the stability of this compound under ambient conditions?
Methodological Answer:
- Accelerated Stability Studies : Expose samples to heat/humidity and monitor degradation via LC-MS.
- UV-Vis Spectroscopy : Track absorbance changes indicative of oxidation or hydrolysis.
- Solid-State NMR : Assess crystallinity and polymorph transitions over time .
Advanced Question: How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?
Methodological Answer:
- Design of Experiments (DoE) : Use a 2 factorial design to screen variables (e.g., catalyst loading, solvent ratio).
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield/purity.
- Multivariate Analysis (MVA) : Apply PCA or PLS to identify dominant factors influencing reaction outcomes .
Basic Question: What safety considerations are critical when handling this compound?
Methodological Answer:
- Material Safety Data Sheet (MSDS) Review : Identify hazards (e.g., flammability, toxicity).
- Ventilation and PPE : Use fume hoods, gloves, and goggles to mitigate exposure.
- Waste Management : Neutralize reactive byproducts (e.g., acidic/basic residues) before disposal .
Advanced Question: How does the spirocyclic architecture influence the compound’s pharmacokinetic properties?
Methodological Answer:
- In Vitro Permeability Assays : Use Caco-2 cell monolayers to measure intestinal absorption.
- Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation.
- Molecular Descriptor Analysis : Calculate logP, polar surface area, and hydrogen-bonding capacity to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
